An In-depth Technical Guide to (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
An In-depth Technical Guide to (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
CAS Number: 1936145-42-4
A core building block for novel therapeutics
This technical guide provides a comprehensive overview of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. This document delves into the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, all grounded in established scientific principles.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] The isoxazole core can act as a versatile scaffold, with substituents at various positions influencing the molecule's steric and electronic properties, and ultimately its pharmacological activity.[1][3][5] Isoxazole-containing compounds have demonstrated a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The introduction of a methanesulfonyl chloride group to the isoxazole ring, as in the case of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, provides a highly reactive handle for further chemical modifications, making it a valuable building block in the synthesis of novel drug candidates.
Compound Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1936145-42-4 | [6] |
| Molecular Formula | C₅H₆ClNO₄S | [6] |
| Molecular Weight | 227.69 g/mol | |
| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | |
| Synonyms | (3-methoxyisoxazol-5-yl)methanesulfonyl chloride | |
| Appearance | Pale yellow corrosive liquid (predicted) | [7] |
| Solubility | Soluble in polar organic solvents; reacts with water | [8] |
Proposed Synthesis Pathway
While a specific, documented synthesis for (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is not widely published, a plausible synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives and sulfonyl chlorides. A common and effective method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][10][11]
A potential synthetic workflow is outlined below:
Caption: A proposed four-step synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-hydroxy-2-methoxyacetimidoyl chloride
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To a stirred solution of methoxyacetamide in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).
-
The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the crude hydroximoyl chloride.
Step 2: Synthesis of 5-(chloromethyl)-3-methoxyisoxazole
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The crude N-hydroxy-2-methoxyacetimidoyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran).
-
To this solution, add propargyl chloride and a base (e.g., triethylamine) to generate the nitrile oxide in situ.
-
The nitrile oxide then undergoes a [3+2] cycloaddition with propargyl chloride to form the isoxazole ring.
-
The reaction is monitored by TLC, and upon completion, the product is isolated and purified, typically by column chromatography.
Step 3: Synthesis of (3-methoxyisoxazol-5-yl)methanethiol
-
The 5-(chloromethyl)-3-methoxyisoxazole is reacted with a source of hydrosulfide, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The product is then extracted and purified.
Step 4: Synthesis of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
-
The (3-methoxyisoxazol-5-yl)methanethiol is subjected to oxidative chlorination.
-
This is typically achieved by bubbling chlorine gas through a solution of the thiol in an aqueous medium.
-
The resulting sulfonyl chloride is then extracted with an organic solvent and purified.
Reactivity and Chemical Behavior
The reactivity of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group is an excellent leaving group, making the compound susceptible to nucleophilic attack.[8]
Caption: Key reactions of (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride with various nucleophiles.
Key Reactions:
-
Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamides.[12][13] This reaction is fundamental in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.
-
Sulfonate Ester Formation: In the presence of a base, alcohols react with sulfonyl chlorides to form sulfonate esters. This is a useful transformation as it converts a poor leaving group (hydroxyl) into a good one (sulfonate).
-
Sulfone Formation: Reaction with organometallic reagents, such as Grignard reagents, can lead to the formation of sulfones.
Applications in Drug Discovery
The (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride moiety is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The isoxazole core, combined with the reactive sulfonyl chloride, allows for the facile introduction of this scaffold into a variety of molecular architectures.
Potential Therapeutic Areas:
-
Anticancer Agents: Many isoxazole derivatives have shown potent anticancer activity.[1][2][3] The sulfonamide derivatives of this compound could be explored as inhibitors of various kinases or other cancer-related targets.
-
Anti-inflammatory Drugs: Isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[1][3][4]
-
Antimicrobial Agents: The isoxazole nucleus is present in several antimicrobial drugs, and new derivatives are continuously being explored for their efficacy against resistant strains.[1][3]
The ability to readily form sulfonamides from (3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is particularly significant. The resulting sulfonamides can be designed to mimic the transition state of enzymatic reactions or to interact with specific binding pockets of protein targets.
Safety and Handling
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is predicted to be a corrosive and toxic compound.[6][7] It is expected to react vigorously with water, potentially releasing toxic fumes.[7] Therefore, appropriate safety precautions must be taken when handling this chemical.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from moisture and incompatible materials.
-
In case of a spill, follow appropriate emergency procedures.
Conclusion
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride is a promising building block for the synthesis of novel compounds with potential therapeutic value. While specific experimental data for this compound is limited, its chemical properties and reactivity can be inferred from the well-established chemistry of isoxazoles and sulfonyl chlorides. The versatility of the isoxazole scaffold in medicinal chemistry, coupled with the reactive nature of the sulfonyl chloride group, makes this compound a valuable tool for drug discovery and development professionals. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their therapeutic potential.
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